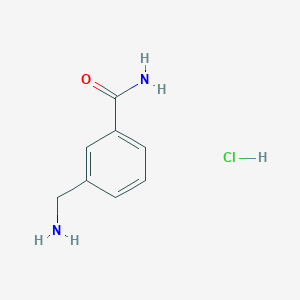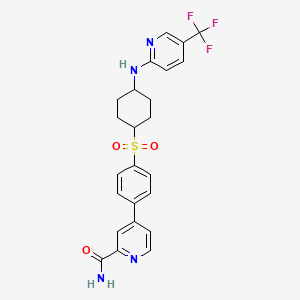
CCR6 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCR6 inhibitor 1 is a potent and selective CCR6 inhibitor. It has IC50s of 0.45 and 6 nM for monkey and human CCR6 respectively . It is much more selective at CCR6 over human CCR1 (IC50, > 30000 nM), and CCR7 (IC50, 9400 nM) . CCR6 inhibitor 1 markedly blocks ERK phosphorylation . It is used in the research of autoimmune diseases and cancer .
Molecular Structure Analysis
The molecular weight of CCR6 inhibitor 1 is 504.52 and its formula is C24H23F3N4O3S . The structure of the human chemokine receptor CCR6 bound to its endogenous lig
Applications De Recherche Scientifique
Modulation of the CCR6-CCL20 Axis in Inflammation and Cancer
- Immune Regulation: CCR6 plays a crucial role in directing cell chemotaxis and regulating pro-inflammatory TH17 and regulatory Treg subsets during chronic or acute systemic inflammation (Ranasinghe & Eri, 2018).
- Therapeutic Target: Inhibition of CCR6 is proposed to attenuate disease symptoms and aid in the recovery of multiple inflammatory and autoimmune disorders. Development of therapeutics involving CCR6–CCL20 inhibition is in early experimental stages, primarily using pre-clinical models and neutralizing antibodies (Ranasinghe & Eri, 2018).
Impact on Colorectal Cancer Cell Migration
- Cell Migration: CCR6 and its ligand CCL20 promote the progression of colorectal cancer (CRC). IL-17 treatment induced migration of CRC cells and increased the expression level of CCR6. This suggests CCR6’s role in CRC cell migration and potential as a therapeutic target (Chin et al., 2015).
HIV Infection and APOBEC3G Induction
- HIV Inhibition: CCR6 ligands have a post-entry mechanism of inhibiting HIV, mediated by the induction of APOBEC3G, a host restriction factor. This novel CCR6-mediated mechanism could be significant in devising new HIV therapies (Lafferty et al., 2010).
Inhibition in Hepatocellular Carcinoma
- Tumor Growth Inhibition: CCR6-small interfering RNA (siRNA) gene silencing showed a significant inhibitory effect on the growth and metastasis of subcutaneously implanted hepatocellular carcinoma (HCC) in a mouse model (Liu et al., 2013).
CCR6 Inhibitors as Biological Probes
- Drug Development: Development of small molecule inhibitors of CCR6 as biological probes has shown potential in modulating CCR6-dependent cell migration, suggesting their utility in pathophysiological studies and treatment strategies for autoimmune and non-autoimmune diseases (Tawaraishi et al., 2018).
Radiosensitivity in Rectal Cancer
- Radiosensitization: CCR6 expression affects radiosensitivity in rectal cancer through the DNA damage repair process. It's suggested as a predictive biomarker of radiosensitivity and a potential target for radiosensitization in rectal cancer patients (Chang et al., 2017).
Epigenetic Modification and CCR6 Expression
- Gene Regulation: The expression and stability of CCR6 are regulated at the molecular level through epigenetic mechanisms. A noncoding region of the CCR6 gene controls its stable expression via demethylation, which is significant in understanding its regulation in immune cells (Steinfelder et al., 2011).
Role in Inflammatory Diseases
- Inflammatory Response: CCR6 plays a critical role in Th17 type inflammatory reactions, and its inhibition offers an alternative approach for treating these conditions. This was demonstrated using specific antagonists and knockin mice models (Robert et al., 2017).
Propriétés
IUPAC Name |
4-[4-[4-[[5-(trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O3S/c25-24(26,27)17-3-10-22(30-14-17)31-18-4-8-20(9-5-18)35(33,34)19-6-1-15(2-7-19)16-11-12-29-21(13-16)23(28)32/h1-3,6-7,10-14,18,20H,4-5,8-9H2,(H2,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZLNNAVQPFBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR6 inhibitor 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

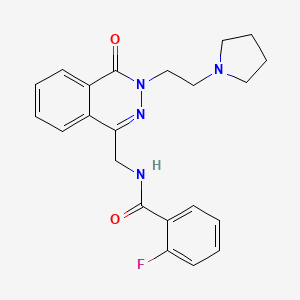
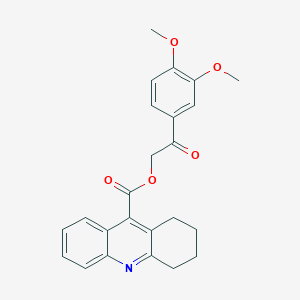
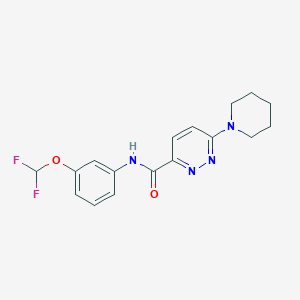
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)
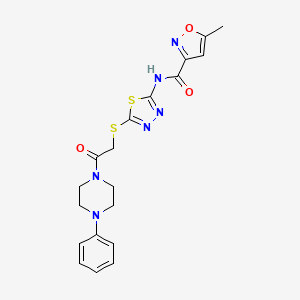
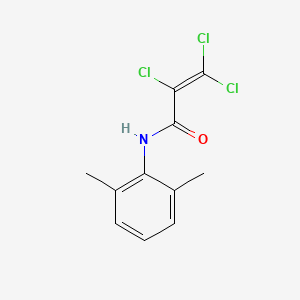
![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
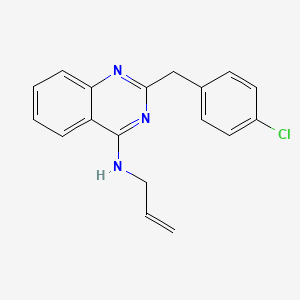

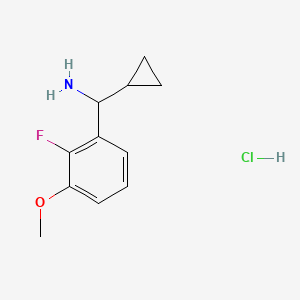
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)
